1-Benzhydryl-4-((5-cloro-2-metoxifenil)sulfonil)piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

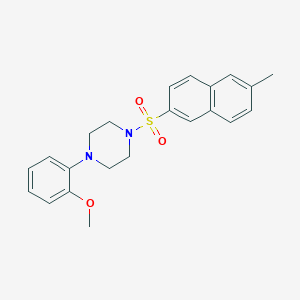

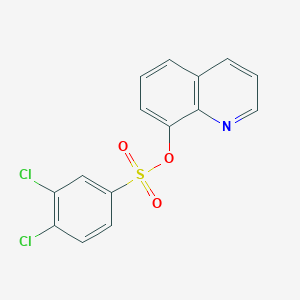

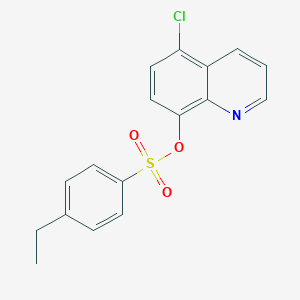

1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their versatile binding properties and are commonly used in medicinal chemistry due to their ability to interact with a variety of biological targets . This compound, in particular, has been studied for its potential therapeutic applications, including its role as an inhibitor of cancer cell proliferation .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

It’s known that the piperazine nucleus is capable of binding to multiple receptors with high affinity . Piperazines are found in various biologically active compounds across a number of different therapeutic areas .

Mode of Action

The piperazine nucleus, a key component of this compound, is known to interact with its targets through various mechanisms, depending on the specific biological target and the surrounding molecular environment .

Biochemical Pathways

Piperazine derivatives are known to have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission .

Pharmacokinetics

The properties of the piperazine nucleus, a key component of this compound, would likely play a significant role in its pharmacokinetics .

Result of Action

Piperazine derivatives are reported to possess good anti-tumor activity against colon, prostate, breast, lung, and leukemia tumors .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Métodos De Preparación

The synthesis of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with the reaction of 1-benzhydryl-piperazine with 5-chloro-2-methoxybenzenesulfonyl chloride . The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic attack. The product is then purified using techniques such as liquid chromatography and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Análisis De Reacciones Químicas

1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the primary reaction used in its synthesis, where the piperazine nitrogen attacks the sulfonyl chloride group.

Oxidation and Reduction: These reactions can modify the functional groups attached to the piperazine ring, potentially altering its biological activity.

Substitution Reactions: The compound can undergo further substitution reactions to introduce different functional groups, enhancing its pharmacological properties.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran . The major products formed depend on the specific reagents and conditions used but typically involve modifications to the piperazine ring or the aromatic sulfonyl group .

Comparación Con Compuestos Similares

1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine can be compared to other piperazine derivatives, such as:

1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine: This compound has similar structural features but differs in the substituents on the aromatic ring.

1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine: This derivative has a tert-butyl group instead of a methoxy group, which may affect its biological activity.

The uniqueness of 1-Benzhydryl-4-((5-chloro-2-methoxyphenyl)sulfonyl)piperazine lies in its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications .

Propiedades

IUPAC Name |

1-benzhydryl-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S/c1-30-22-13-12-21(25)18-23(22)31(28,29)27-16-14-26(15-17-27)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNRZVFUVFNSFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346588.png)

![1-[(4-Iodophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B346592.png)

![2-{4-[(4-Iodo-2-methylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346595.png)

![2-{4-[(3,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B346599.png)